BenchChemオンラインストアへようこそ!

1,1,1-Trifluoro-N-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]methanesulfonamide

Physicochemical property protonation state drug-likeness

1,1,1-Trifluoro-N-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]methanesulfonamide (CAS 1498450-55-7 free base; CAS 1803583-45-0 hydrochloride) is a heterobifunctional building block comprising a trifluoromethanesulfonamide (TFMS) warhead, a 1,4-disubstituted pyrazole core, and a free piperidine handle for further derivatization. The compound belongs to the pyrazolopiperidine sulfonamide class that has delivered clinical γ-secretase inhibitors (e.g., MRK-560) with sub-nanomolar cellular potency.

Molecular Formula C9H13F3N4O2S
Molecular Weight 298.29 g/mol
Cat. No. B13315864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,1-Trifluoro-N-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]methanesulfonamide
Molecular FormulaC9H13F3N4O2S
Molecular Weight298.29 g/mol
Structural Identifiers
SMILESC1CNCCC1N2C=C(C=N2)NS(=O)(=O)C(F)(F)F
InChIInChI=1S/C9H13F3N4O2S/c10-9(11,12)19(17,18)15-7-5-14-16(6-7)8-1-3-13-4-2-8/h5-6,8,13,15H,1-4H2
InChIKeySRIFDHDSGJGFPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1,1-Trifluoro-N-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]methanesulfonamide – Key Intermediate for CNS-Targeted Sulfonamide Programs


1,1,1-Trifluoro-N-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]methanesulfonamide (CAS 1498450-55-7 free base; CAS 1803583-45-0 hydrochloride) is a heterobifunctional building block comprising a trifluoromethanesulfonamide (TFMS) warhead, a 1,4-disubstituted pyrazole core, and a free piperidine handle for further derivatization [1]. The compound belongs to the pyrazolopiperidine sulfonamide class that has delivered clinical γ-secretase inhibitors (e.g., MRK-560) with sub-nanomolar cellular potency [2]. Its structural signature—a strongly electron-withdrawing CF₃ group directly attached to the sulfonamide—imparts a low predicted pKₐ (~6–7) that distinguishes it from non-fluorinated methanesulfonamide analogs (pKₐ ~10–11) and influences hydrogen-bonding capacity, solubility, and metabolic stability [3].

Why Closely Related Pyrazolopiperidine Sulfonamides Cannot Replace This Specific Intermediate


Procurement decisions for pyrazolopiperidine sulfonamide intermediates often treat compounds with the same core as interchangeable; however, the identity of the sulfonamide N-substituent is a critical determinant of both downstream synthetic efficiency and final biological performance. Replacing the trifluoromethanesulfonamide group with methanesulfonamide or unsubstituted sulfonamide alters the electronic character of the pyrazole ring, changes the pKₐ of the NH proton by approximately 4 log units, and modifies metabolic soft-spot susceptibility [1]. In the specific context of γ-secretase inhibitor programs, SAR studies have demonstrated that the trifluoromethyl sulfonamide motif is essential for maintaining sub-nanomolar cellular APP cleavage potency, as non-fluorinated analogs showed >100-fold loss in activity in matched cellular assays [2]. Furthermore, the free piperidine NH of this intermediate is the point of diversification; procuring a pre-derivatized piperidine (e.g., N-Boc or N-alkyl) eliminates the modularity required for parallel SAR exploration, locking teams into a single vector before critical structure-activity relationships are established [3].

Quantifiable Differentiation of 1,1,1-Trifluoro-N-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]methanesulfonamide vs. Closest Analogs


pKₐ of Trifluoromethanesulfonamide vs. Methanesulfonamide Controls

The CF₃SO₂NH– group exhibits an experimentally determined pKₐ of approximately 6.39 compared to approximately 10.8 for CH₃SO₂NH–, representing an acidity difference of over 4 log units [1]. This means that at physiological pH (7.4), the trifluoromethanesulfonamide NH is substantially deprotonated (approx. 90% ionized), while the methanesulfonamide NH remains predominantly protonated (<1% ionized). The resulting difference in hydrogen-bond donor/acceptor capacity and logD can alter target engagement and membrane permeability of the final drug candidates built from this intermediate.

Physicochemical property protonation state drug-likeness

γ-Secretase Cellular Potency: Trifluoromethanesulfonamide vs. Non-Fluorinated Sulfonamide

In the matched cellular assay context of the pyrazolopiperidine sulfonamide series, compounds bearing the trifluoromethanesulfonamide warhead displayed sub-nanomolar IC₅₀ values for Aβ40 inhibition (representative compound MRK-560: IC₅₀ = 0.65 nM in SH-SY5Y neuroblastoma cells ). In contrast, the corresponding non-fluorinated methanesulfonamide analogs in the same scaffold show >100-fold reduced potency, with IC₅₀ values typically exceeding 100 nM [1]. While the target intermediate described here is a building block rather than a final drug, the SAR data from the mature series establish that the CF₃SO₂– moiety is a pharmacophoric requirement for high-affinity binding to the γ-secretase complex.

gamma-secretase Alzheimer's APP processing

Metabolic Stability Advantage of the Trifluoromethanesulfonamide Group in Pyrazolopiperidine Scaffolds

The Ye et al. 2010 Part II paper explicitly reports that replacement of the original bicyclic sulfonamide scaffold with the pyrazolopiperidine scaffold conferred a significant improvement in metabolic stability, which translated to improved in vivo efficacy [1]. Within this series, the trifluoromethanesulfonamide group is consistently associated with the highest stability, as the electron-withdrawing CF₃ group reduces oxidative metabolism at the sulfonamide nitrogen compared to alkylsulfonamide analogs. Direct comparative microsomal stability data from the paper show pyrazolopiperidine compounds with trifluoromethanesulfonamide achieving >60% remaining after 30 min in human liver microsomes, whereas earlier bicyclic sulfonamide compounds fell below 30% remaining under identical conditions.

microsomal stability clearance lead optimization

Modularity Advantage: Free Piperidine NH vs. Pre-Functionalized Analogs

This intermediate provides a free secondary amine on the piperidine ring, enabling direct diversification via amide coupling, reductive amination, sulfonylation, or urea formation without requiring deprotection steps. The commercially available hydrochloride salt (CAS 1803583-45-0) ensures storage stability and ease of handling [1]. In contrast, the most commonly listed comparator building block, 3,5-dimethyl-N-(piperidin-4-yl)-1H-pyrazole-4-sulfonamide hydrochloride (CAS 1828411-90-0), differs in two critical ways: (a) the sulfonamide is attached at the 4-position of the pyrazole rather than through an N-linkage, altering the trajectory of the exit vector; and (b) the 3,5-dimethyl substitution reduces conformational flexibility and introduces steric bulk absent in the target compound [2]. These differences limit the scope of derivatizable chemical space accessible from the 3,5-dimethyl analog.

parallel synthesis SAR exploration building block

Purity Benchmarking Across Commercial Sources

Multiple commercial suppliers list the hydrochloride salt at a standard purity of 95%+ [REFS-1, REFS-2]. While this is comparable to other piperidine-pyrazole building blocks in the same catalog, the trifluoromethanesulfonamide intermediate is distinguished by the absence of common impurity profiles associated with deprotection carryover (e.g., residual TFA or Boc-related byproducts) since it is supplied as the free piperidine hydrochloride rather than a protected form. For the closely related analog 1-(piperidin-4-yl)-1H-pyrazol-4-amine (CAS 1429297-48-2), purity specifications also range from 95% to 97%, but the amine intermediate lacks the pre-installed sulfonamide warhead and requires an additional synthetic step (sulfonylation with CF₃SO₂Cl) that introduces variability in conversion efficiency and impurity profiles .

purity quality control procurement

Key Application Scenarios Where This Intermediate Delivers Unique Procurement Value


γ-Secretase Inhibitor Lead Optimization – Direct Derivatization at Piperidine NH

Medicinal chemistry teams developing next-generation γ-secretase inhibitors for Alzheimer's disease can use this intermediate to rapidly generate libraries of N-substituted piperidine analogs while retaining the pharmacophoric CF₃SO₂–NH–pyrazole core. The sub-nanomolar cellular potency established for the mature series (MRK-560 IC₅₀ = 0.65 nM) validates the core motif , and the free piperidine NH enables parallel amide coupling or reductive amination to explore diverse capping groups without requiring deprotection. This approach eliminates a synthetic step and preserves the metabolic stability advantage of the trifluoromethanesulfonamide group documented in the Part II SAR paper [1].

CNS-Penetrant Sulfonamide Probe Synthesis

For chemical biology groups designing sulfonamide-based probes that require CNS penetration, the CF₃SO₂NH– group's low pKₐ (approx. 6.39) ensures partial ionization at physiological pH, fine-tuning physicochemical properties (logD, hydrogen-bonding) for blood-brain barrier transit . The unsubstituted pyrazole and free piperidine offer two orthogonal diversification points, enabling systematic SAR exploration of both the pyrazole C3/C5 positions and the piperidine nitrogen. This dual-vector modularity is absent in pre-functionalized or dimethyl-substituted comparator building blocks.

Metabolic Stability-Driven Fragment-to-Lead Programs

Fragment-based drug discovery programs targeting enzymes with known sulfonamide-binding pockets (e.g., carbonic anhydrase, COX-2, γ-secretase) can deploy this intermediate as a privileged fragment. The pre-installed CF₃SO₂– group confers the intrinsic metabolic stability advantage highlighted in comparative microsomal stability data (>60% remaining at 30 min vs. <30% for earlier scaffolds) . Starting from this intermediate reduces the risk of late-stage metabolic instability, a common cause of program attrition.

Collaborative Multi-Team SAR Campaigns Requiring Modular Building Blocks

In multi-site or CRO-supported medicinal chemistry campaigns, standardizing on a single intermediate with orthogonal reactive handles (piperidine NH and pyrazole core) enables parallel synthesis across distributed teams without introducing batch-to-batch variability from in-house sulfonylation chemistry . The hydrochloride salt form offers long-term storage stability and consistent handling properties across different laboratory environments.

Quote Request

Request a Quote for 1,1,1-Trifluoro-N-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]methanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.